molecular formula C19H23NO2 B12600011 [(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol CAS No. 648419-87-8

[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol

Cat. No.: B12600011
CAS No.: 648419-87-8
M. Wt: 297.4 g/mol
InChI Key: BKHPTJBWYZVTOU-QYZOEREBSA-N
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Description

[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features both benzyl and phenyl groups attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl and Phenyl Groups: The benzyl and phenyl groups are introduced through substitution reactions, where suitable benzyl and phenyl halides react with the pyrrolidine ring.

    Dimethanol Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, such as converting ketones to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl and phenyl halides

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines.

Scientific Research Applications

[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific combination of benzyl and phenyl groups attached to the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

648419-87-8

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-benzyl-5-(hydroxymethyl)-2-phenylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C19H23NO2/c21-13-17-12-19(14-22,11-15-7-3-1-4-8-15)20-18(17)16-9-5-2-6-10-16/h1-10,17-18,20-22H,11-14H2/t17-,18+,19+/m1/s1

InChI Key

BKHPTJBWYZVTOU-QYZOEREBSA-N

Isomeric SMILES

C1[C@@H]([C@@H](N[C@]1(CC2=CC=CC=C2)CO)C3=CC=CC=C3)CO

Canonical SMILES

C1C(C(NC1(CC2=CC=CC=C2)CO)C3=CC=CC=C3)CO

Origin of Product

United States

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